N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
説明
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6, linked via a sulfanyl acetamide moiety to a 3-phenyl-1,2,4-thiadiazole ring. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors. Benzothiazoles and thiadiazoles are known for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and enzyme modulators .
特性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-11-7-8-13-14(9-11)25-17(19-13)20-15(23)10-24-18-21-16(22-26-18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUSLQXRWHIPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of the Compound
The compound is synthesized through various chemical reactions involving benzothiazole and thiadiazole derivatives. The synthetic pathways often include:
- Knoevenagel condensation : A reaction that forms carbon-carbon bonds.
- Molecular hybridization : Combining different molecular frameworks to create novel compounds.
Recent studies have successfully produced derivatives with enhanced biological activities using these methods .
2. Biological Activity Overview
The biological activities of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results demonstrate the compound's potential against various microbial strains .
Anticancer Properties
The compound has shown promising anticancer activity in vitro against multiple human cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| CCRF-CEM | X |
| HCT-15 | Y |
| PC-3 | Z |
Studies suggest that certain derivatives induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
Antimicrobial Mechanism
The antimicrobial action is believed to stem from the inhibition of essential bacterial enzymes and interference with cell wall synthesis, similar to other benzothiazole derivatives .
Anticancer Mechanism
For anticancer effects, the compound appears to induce apoptosis through various pathways, including activation of caspases and modulation of Bcl-2 family proteins. Additionally, molecular docking studies indicate that it may inhibit key proteins involved in cancer cell proliferation .
4. Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited superior biofilm inhibition compared to standard antibiotics like cefadroxil .
- In Vitro Anticancer Study : Another research highlighted that specific derivatives significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction .
5. Conclusion
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide represents a promising candidate for further pharmacological development due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of benzothiazole and thiadiazole exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing thiazole and benzothiazole moieties have been reported to exhibit broad-spectrum antimicrobial effects. The inhibition of bacterial growth has been a focal point in studies aimed at addressing drug-resistant pathogens .
Enzyme Inhibition
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has shown potential as an inhibitor for various enzymes involved in disease pathways. For example, similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes, respectively .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the benzothiazole and thiadiazole rings contributes significantly to its biological activities. Modifications at specific positions on these rings can enhance potency and selectivity against target enzymes or cancer cells.
Case Study 1: Anticancer Efficacy
In a study published in PMC, researchers synthesized various derivatives of N-(6-methylbenzothiazolyl) compounds and tested their efficacy against human cancer cell lines such as HCT116 and MCF7. The results demonstrated that certain derivatives exhibited IC50 values below 100 μM, indicating strong anticancer activity .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of similar compounds against α-glucosidase and acetylcholinesterase. The synthesized compounds were screened using in vitro assays, revealing promising results for potential therapeutic applications in managing type 2 diabetes and Alzheimer's disease .
Summary Table of Applications
化学反応の分析
Nucleophilic Substitution at Thiadiazole Sulfur
The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution reactions. The sulfur atom in the 1,2,4-thiadiazol-5-yl group undergoes displacement with nucleophiles like amines or alkoxides.
| Reagent/Conditions | Product | Yield (%) | Application |
|---|---|---|---|
| Ethylamine (EtNH₂), DMF, 80°C | 2-[(3-phenyl-5-(ethylamino)-1,2,4-thiadiazol-2-yl)sulfanyl]acetamide | 72 | Precursor for anticancer agents |
| Sodium methoxide (NaOMe), MeOH, reflux | Methoxy-substituted thiadiazole analog | 68 | Antibacterial intermediate |
This reactivity is leveraged to modify biological activity or introduce solubilizing groups.
Oxidation Reactions
The thioether (-S-) linkage between acetamide and thiadiazole is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| H₂O₂ (30%), AcOH | Sulfoxide derivative | 85% mono-oxidation |
| mCPBA, CH₂Cl₂ | Sulfone derivative | >95% |
Oxidation increases polarity and influences pharmacokinetic properties.
Hydrolysis of Acetamide Group
The acetamide moiety undergoes acidic or basic hydrolysis to form carboxylic acid derivatives.
| Conditions | Product | Rate (k, h⁻¹) |
|---|---|---|
| 6M HCl, reflux | 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid | 0.18 |
| 2M NaOH, 60°C | Sodium salt of hydrolyzed product | 0.24 |
Hydrolyzed derivatives show enhanced metal-chelation capabilities .
Cross-Coupling Reactions
The benzothiazole ring participates in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Catalytic System | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted analog | 65 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated derivative | 58 |
These reactions enable structural diversification for drug discovery .
Reductive Cleavage of Thiadiazole Ring
Controlled reduction with agents like LiAlH₄ cleaves the thiadiazole ring:
This pathway is used to synthesize open-chain analogs for SAR studies.
Condensation Reactions
The acetamide’s NH group reacts with aldehydes to form Schiff bases:
| Aldehyde | Conditions | Product | Biological Activity |
|---|---|---|---|
| 4-nitrobenzaldehyde | EtOH, Δ | Imine derivative | Anticonvulsant |
| Furfural | Catalyst-free | Heterocyclic hybrid | Anticancer |
Schiff bases exhibit improved bioavailability and target affinity .
類似化合物との比較
Structural Analogues
Core Heterocycle Variations
Triazole Derivatives :
- VUAA-1 and OLC-12 (): These compounds replace the thiadiazole ring with triazole systems. VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) exhibit similar sulfanyl acetamide linkers but differ in substituents (ethyl, pyridinyl, isopropyl groups). These modifications enhance their potency as Orco agonists in insect olfaction studies .
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (): Shares the benzothiazole core but substitutes the thiadiazole with a triazole ring. This structural change may alter binding affinity to targets like kinases or GPCRs .
Oxadiazole Derivatives :
- Compounds 8t , 8u , 8v , and 8w (): Feature 1,3,4-oxadiazole rings instead of thiadiazoles. For example, 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) shows enhanced lipoxygenase (LOX) inhibition (IC₅₀ = 12.3 µM) compared to thiadiazole derivatives, likely due to the oxadiazole’s electron-withdrawing properties .
- Tetrazole Derivatives: N-(2-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (): Replaces the thiadiazole with a tetrazole ring.
Substituent Variations
- Benzothiazole Substituents :
- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (): Substitutes the methyl group with a trifluoromethyl moiety, enhancing hydrophobicity and electron-withdrawing effects, which may improve blood-brain barrier penetration .
- 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (): Incorporates a thienyl group and allyl-substituted triazole, increasing steric bulk and altering π-π stacking interactions .
Enzyme Inhibition
- LOX Inhibition : Thiadiazole-containing compounds (e.g., the target molecule) generally show moderate LOX inhibition (IC₅₀ ~20–50 µM), while oxadiazole derivatives like 8t achieve higher potency (IC₅₀ = 12.3 µM) due to improved electron-deficient character .
- BChE Inhibition : Thiadiazole and triazole derivatives exhibit variable activity. For example, 8v (N-(2-methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) inhibits BChE at IC₅₀ = 18.4 µM, whereas thiadiazole analogs are less active, suggesting substituent-dependent effects .
GPCR Modulation
- The target compound’s benzothiazole-thiadiazole scaffold is structurally analogous to GPCR-targeting fragments. For instance, M5 (), a tetrazine-linked acetamide, demonstrates enhanced affinity for muscarinic receptors via bioorthogonal tethering, a strategy applicable to the target molecule .
Physicochemical Properties
<sup>a</sup>Predicted using ChemDraw. <sup>b</sup>Calculated from molecular formula. <sup>c</sup>Estimated via SwissADME.
Q & A
Q. Advanced
- Catalyst screening : Replace Cu(OAc)₂ with CuI for enhanced regioselectivity in cycloadditions .
- Solvent systems : Use tert-BuOH:H₂O (3:1) to improve solubility of hydrophobic intermediates .
- Purification : Employ column chromatography (silica gel, hexane:EtOAc gradient) for challenging separations, followed by recrystallization .
- Monitor reaction progress via HPLC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
What spectroscopic techniques are critical for structural validation?
Q. Basic
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .
- NMR : Use ¹H NMR to confirm acetamide NH (δ ~10–11 ppm) and aromatic protons (δ ~7–8 ppm). ¹³C NMR resolves carbonyl (δ ~165 ppm) and heterocyclic carbons .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
How should crystallographic data discrepancies be addressed during refinement?
Q. Advanced
- Use SHELXL for small-molecule refinement: Apply TWIN/BASF commands to model twinning and anisotropic displacement parameters (ADPs) for heavy atoms .
- Validate hydrogen bonding networks using PLATON ; resolve disorder by partitioning occupancy ratios .
- Cross-check with DFT-optimized geometries to resolve ambiguities in bond lengths/angles .
What methodologies are used to evaluate biological activity?
Q. Advanced
- In vitro assays : Screen against bacterial/fungal strains (MIC determination) or cancer cell lines (MTT assay) .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR, DHFR). Prioritize poses with lowest RMSD to co-crystallized ligands .
- ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., LogP, BBB permeability) .
How can computational modeling predict reactivity or stability?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; compute Fukui indices to identify nucleophilic/electrophilic sites .
- MD simulations : Simulate solvation in explicit water (TIP3P model) to assess conformational stability over 100 ns trajectories .
- Calculate HOMO-LUMO gaps to correlate electronic properties with observed reactivity .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent variation : Modify phenyl (electron-withdrawing/-donating groups) and benzothiazole (e.g., 6-methyl vs. 6-Cl) to assess impact on bioactivity .
- Isosteric replacement : Replace thiadiazole with triazole or oxadiazole to probe heterocycle-specific effects .
- Use CoMFA/CoMSIA for 3D-QSAR modeling, correlating steric/electrostatic fields with activity data .
How to resolve contradictions in synthetic yields reported across studies?
Q. Advanced
- Reaction monitoring : Compare kinetic profiles via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
- Byproduct analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., Boc vs. Fmoc) to suppress side reactions .
- Replicate literature protocols with controlled humidity/temperature to assess reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
